molecular formula C15H14BrNO4S B2997190 N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922930-61-8

N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2997190
CAS RN: 922930-61-8
M. Wt: 384.24
InChI Key: GFBDLWZRCIDWHP-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is an organic compound. It contains a bromophenyl group, a methoxyphenyl group, and a sulfonyl group attached to an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group, the introduction of the sulfonyl group, and the attachment of the bromophenyl and methoxyphenyl groups. Without specific synthesis procedures, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and methoxyphenyl groups are likely to influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The sulfonyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds incorporating sulfamoyl moiety, similar to N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have been synthesized and studied for their antimicrobial properties. The research conducted by Darwish et al. (2014) focused on developing new heterocyclic compounds suitable for use as antimicrobial agents. These compounds showed promising results in vitro for both antibacterial and antifungal activities.

Bioactive Compound Development

Compounds bearing sulfamoyl and acetamoyl groups, structurally related to this compound, have shown various biological activities. In the study by Irshad et al. (2014), a series of O- and N-substituted derivatives were synthesized, starting with planetol. These molecules were found to be effective cholinesterase inhibitors and moderately effective antibacterial agents.

Pharmacological Applications

This compound-related compounds have been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research by Rani et al. (2016) demonstrated that certain derivatives exhibit activities comparable with standard drugs, highlighting their potential in pharmacology.

Development of Oxazolones

Compounds structurally similar to this compound have been developed for their cytotoxicity and antimicrobial activity. A study by Rosca (2020) synthesized new oxazolones, showing efficacy against both bacterial and fungal strains, as well as cytotoxicity against specific organisms.

Exploration of Bromophenol Derivatives

Bromophenol derivatives, related to the molecular structure of this compound, have been isolated from natural sources like the red alga Rhodomela confervoides. According to Zhao et al. (2004), these compounds have been explored for their potential in pharmacological and nutritional applications, although some were found inactive against human cancer cell lines and microorganisms.

Catalytic Synthesis Applications

N-(3-Amino-4-methoxyphenyl)acetamide, related to the compound , has been synthesized using novel catalytic methods. A study by Qun-feng (2008) describes the use of a novel Pd/C catalyst for the efficient production of this compound, highlighting advancements in green chemistry and industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

properties

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-21-13-5-7-14(8-6-13)22(19,20)10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBDLWZRCIDWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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